2-Methyl-L-Aspartic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

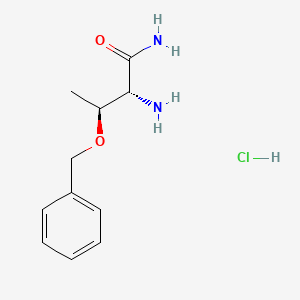

2-Methyl-L-Aspartic Acid (2MLA) is a non-proteinogenic amino acid that is found in nature and is used in various biochemical and physiological experiments. It is primarily used as an intermediate in the synthesis of certain proteins and peptides, as well as in the synthesis of other compounds. 2MLA is a versatile compound that can be used in a variety of experiments and applications, and is of particular interest to scientists due to its unique properties.

Scientific Research Applications

Biocatalytic Enantioselective Hydroaminations

Specific Scientific Field

Organic & Biomolecular Chemistry

Summary of the Application

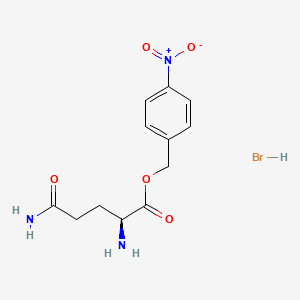

2-Methyl-L-Aspartic Acid is used in the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids using ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) as a biocatalyst .

Methods of Application

The C–N lyase shows a broad non–natural amine substrate scope and outstanding enantioselectivity, allowing the efficient addition of structurally diverse arylalkylamines to fumarate to afford the corresponding N-arylalkyl-substituted L-aspartic acids .

Results or Outcomes

The method provides good isolated yield (up to 79%) and excellent enantiopurity (>99% ee) .

Aspartic Acid Production

Specific Scientific Field

Biochemical Engineering

Summary of the Application

Aspartic acid, including its variant 2-Methyl-L-Aspartic Acid, has wide application in the food, beverage, pharmaceutical, cosmetic, and agricultural industries .

Methods of Application

L-aspartic acid is used as a nutritional supplement in both functional foods and beverages, but its primary use is in combination with the amino acid phenylalanine which together make aspartame, an artificial sweetener .

Results or Outcomes

Its ability to aid in energy production, fatigue resistance, RNA and DNA synthesis, and liver detoxification give it broad clinical use .

Gas Storage and Separation

Specific Scientific Field

Material Science

Summary of the Application

2-Methyl-L-Aspartic Acid can be used in the construction of Metal-Organic Frameworks (MOFs), which have diverse functionalities .

Methods of Application

MOFs are explored for their potential in various applications, including gas storage and separation .

Results or Outcomes

The unique properties of MOFs allow for efficient storage and separation of gases .

Nutritional Supplement

Specific Scientific Field

Nutrition and Food Science

Summary of the Application

L-aspartic acid, including its variant 2-Methyl-L-Aspartic Acid, is used as a nutritional supplement in both functional foods and beverages .

Methods of Application

Its primary use is in combination with the amino acid phenylalanine to make aspartame, an artificial sweetener .

Results or Outcomes

Aspartic acid is also used to bolster immune function and as a natural combatant to depression .

properties

IUPAC Name |

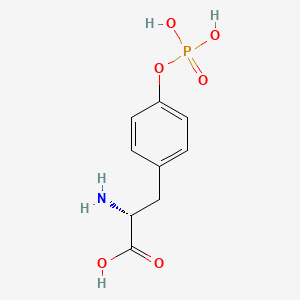

(2S)-2-amino-2-methylbutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAYDJFPMMUKOI-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aspartic acid, 2-methyl- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.